molecular formula C19H28N2O4 B581991 Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate CAS No. 847039-05-8

Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate

Cat. No. B581991
CAS RN: 847039-05-8
M. Wt: 348.443
InChI Key: QTJMIHMRGWRXLF-UHFFFAOYSA-N
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Description

Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate is a chemical compound with the molecular formula C19H28N2O4 . It has a molecular weight of 348.44 . The compound is also known by its synonyms, including BENZYL 1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YLMETHYLCARBAMATE and tert-butyl 4-[(methyl(phenylmethoxycarbonyl)amino)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate can be represented by the canonical SMILES string: CC©©OC(=O)N1CCC(CC1)N©C(=O)OCC2=CC=CC=C2 . This represents the arrangement of atoms and their connectivity in the molecule.


Physical And Chemical Properties Analysis

Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate has a molecular weight of 348.44 and a molecular formula of C19H28N2O4 . Other computed properties include a topological polar surface area of 59.1Ų and an XLogP3 of 3.1 . The compound has a complexity of 447 and a monoisotopic mass of 348.20490738 .

Scientific Research Applications

Chemical Biology and Probes

Boc-protected piperidines can be incorporated into chemical probes for studying biological processes. By attaching fluorescent or affinity tags to the Boc group, researchers can visualize cellular components or investigate protein–ligand interactions. These probes aid in understanding cellular pathways, drug–target interactions, and enzyme mechanisms.

properties

IUPAC Name

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMIHMRGWRXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(tert-butoxycarbonyl)piperidin-4-ylmethylcarbamate

Synthesis routes and methods

Procedure details

Cbz-Cl (0.393 ml, 2.8 mol, 1.2 eq.) was added to a mixture of tert-butyl 4-(methylamino)-piperidine-1-carboxylate (500 mg, 2.336 mmol, 1.0 eq.) and K2CO3 (616 mg, 4.67 mmol, 2.0 eq.) in DCM (6 ml), and the mixture was stirred for 14 hours at RT. The reaction mixture was diluted with DCM (100 ml), washed with water and sat. NaCl solution (in each case 40 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 15% ethyl acetate in hexane). Yield: 49% (400 mg, 1.149 mmol)
Quantity
0.393 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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